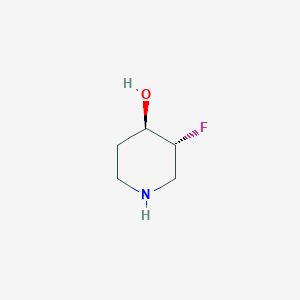

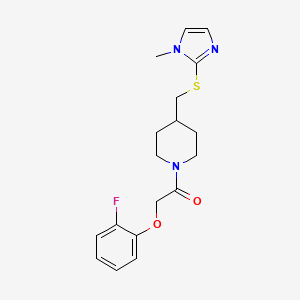

![molecular formula C19H21NO2S B2614487 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide CAS No. 2097891-20-6](/img/structure/B2614487.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The starting 2,3-disubstituted benzofurans were prepared in one step from commercially available phenols, arylglyoxals, and cyclic 1,3-diketones via the multicomponent reaction .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Compounds of the benzofuran class easily undergo photoinduced 6π-electrocyclization to form naphtho . The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of water molecule .Scientific Research Applications

Synthesis of Isoindoloquinoline Derivatives

This compound has been used in the synthesis of isoindolo[2,1-a]quinoline derivatives . These derivatives were synthesized using a Claisen–Smichdt-type condensation reaction . The isoindoloquinoline family of compounds has potential applications in various fields due to their unique chemical structure .

Antioxidant Activity

Benzofuran derivatives, which include the compound , have been evaluated for their antioxidant activity . Antioxidants are crucial in preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-HIV Activity

Some benzofuran derivatives have shown potential anti-HIV activity . This suggests that they could be used in the development of new therapeutic agents for HIV .

Antileishmanial Activity

Benzofuran derivatives have also been evaluated for their antileishmanial activity . Leishmaniasis is a parasitic disease that affects millions of people worldwide, and there is a need for new effective treatments .

Antifungal Activity

Some benzofuran derivatives have demonstrated antifungal properties . This suggests potential applications in the treatment of fungal infections .

Herbicidal Properties

Certain phthalides, a class of compounds that includes benzofuran derivatives, are known for their herbicidal properties . This suggests potential applications in agriculture for weed control .

Mechanism of Action

While the specific mechanism of action for “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide” is not mentioned in the available data, benzofuran derivatives have been found to display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and antihypertensive activity .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is considerable attention focused on the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives .

properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(4-methylsulfanylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-23-16-9-6-14(7-10-16)8-11-19(21)20-12-15-13-22-18-5-3-2-4-17(15)18/h2-7,9-10,15H,8,11-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCFRKROWXVOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)NCC2COC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

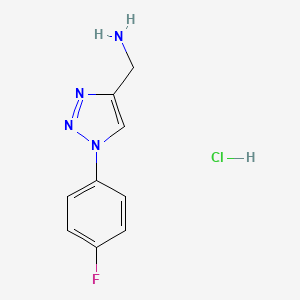

![1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2614408.png)

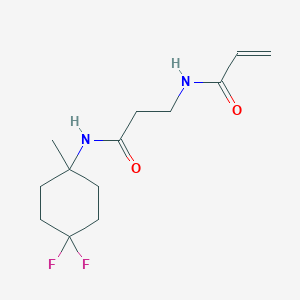

![5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2614410.png)

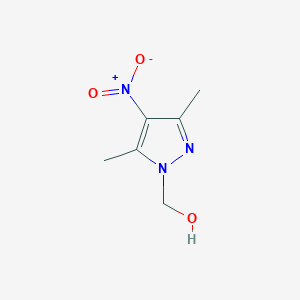

![1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2614411.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2614412.png)

![N-1,3-benzodioxol-5-yl-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2614420.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2614423.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2614424.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2614425.png)

![6-Tert-butyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614426.png)